JNJ-47117096

MELK degradation chemical biology target engagement

Researchers require MELK inhibitors with clean selectivity and interpretable phenotypes-not promiscuous probes. JNJ-47117096 (MELK-T1) is the only cell-permeable MELK inhibitor validated against siRNA knockdown with dual catalytic inhibition (MELK IC50 23-37 nM; FLT3 IC50 18 nM) and proteasome-dependent MELK degradation. - Includes Cpd2 (IC50 >10 µM) as matched inactive control for rigorous target deconvolution - Pre-validated in MCF-7 & A549: replication fork stalling (35% speed reduction), S-phase γH2A.X foci, ATM-CHK2-p53 activation - Published GI50 across 81 cell lines; no biomarker dependency - IL-3 rescue controls FLT3 off-target effects in AML/ALL models Standard packaging available for immediate R&D shipment.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
Cat. No. B15607168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-47117096
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)
InChIKeyGMZCYCKIXQZORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-47117096 (MELK-T1): A Dual-Activity MELK Probe


JNJ-47117096 (also known as MELK-T1) is a cell-permeable, ATP-competitive type I inhibitor of maternal embryonic leucine zipper kinase (MELK), discovered through fragment-based drug design [1]. It inhibits the MELK kinase domain with an IC50 of 23–37 nM, depending on the assay construct, and also effectively inhibits FMS-related tyrosine kinase 3 (FLT3) with an IC50 of 18 nM . Beyond catalytic inhibition, JNJ-47117096 uniquely triggers rapid, proteasome-dependent degradation of the endogenous MELK protein in cancer cells—a dual mechanism not described for any other MELK inhibitor in its class [2].

1 Dual-activity MELK probe for loss-of-function studies
2 Cell-permeable type I inhibitor with matched inactive control available
3 Supports catalytic vs. scaffolding function deconvolution research

Why JNJ-47117096 Cannot Be Substituted by Generic MELK Inhibitors


MELK inhibitors are not interchangeable tool compounds in 2026. The most potent MELK inhibitor by IC50, OTSSP167 (IC50 = 0.41 nM), has been explicitly documented to possess poor selectivity for MELK in cell-based MIB/MS proteomics, severely compromising its utility as a chemical probe for MELK-specific biology [1]. HTH-01-091 (IC50 = 10.5 nM) potently inhibits PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 in addition to MELK, introducing confounding polypharmacology . MELK-8a (NVS-MELK8a, IC50 = 2 nM) offers superior selectivity but relies solely on catalytic inhibition without inducing MELK protein degradation, and it lacks a structurally matched inactive control compound . JNJ-47117096 is the only MELK inhibitor that combines validated broad-kinome selectivity, a unique proteasome-dependent degradation mechanism, a matched inactive analogue (Cpd2, IC50 > 10 µM), and siRNA-confirmed cellular phenotypes—making generic substitution scientifically untenable for investigators seeking clean, interpretable MELK pathway data [2].

Degradation Other MELK inhibitors lack the proteasome-dependent protein degradation mechanism reported for JNJ-47117096.
Selectivity Class-level selectivity profiles may not transfer; OTSSP167 shows documented poor selectivity in MIB/MS proteomics.
Controls No other MELK inhibitor offers a structurally matched inactive analogue for target deconvolution.

JNJ-47117096: Head-to-Head Evidence vs. MELK Inhibitors


Dual MOA: Kinase Inhibition and MELK Degradation

JNJ-47117096 is the only MELK inhibitor reported to trigger rapid, proteasome-dependent degradation of endogenous MELK protein in cancer cells, a property absent in OTSSP167, MELK-8a, and HTH-01-091 [1]. In MCF-7 cells, 10 µM JNJ-47117096 reduced endogenous MELK protein levels within 4 hours of treatment [1]. Pre-treatment with the proteasome inhibitor MG132 (1 h, 10 µM) completely abolished MELK-T1-induced MELK protein reduction, confirming a proteasome-dependent mechanism [1]. The structurally matched inactive control Cpd2 (IC50 > 10 µM against MELK) showed no degradation effect, ruling out non-specific proteotoxicity [1]. The primary literature explicitly states: "This effect on MELK protein stability has not been described for any other MELK inhibitor" [1].

Dual MOA: Inhibition & Degradation
Head-to-head
MELK protein reduction within 4 h at 10 µM; blocked by MG132
Cpd2, OTSSP167, MELK-8a, HTH-01-091: no degradation reported
Supports catalytic and scaffolding function loss-of-function context
Degradation mechanism unique among reported MELK probes
MELK degradation chemical biology target engagement

Validated Kinome Selectivity vs. OTSSP167

JNJ-47117096 demonstrated >50% inhibition at 1 µM against only 6 kinases in a panel of 235 kinases tested, with FLT3 as the primary off-target (IC50 = 18 nM) . This broad-kinome selectivity profile was obtained through biochemical IC50 profiling . In contrast, OTSSP167—the most potent MELK inhibitor by IC50 (0.41 nM)—has been explicitly characterized as having "poor selectivity for MELK" that "complicates its use as a tool compound to investigate MELK function," as demonstrated by cell-based MIB/MS proteomics [1]. While MELK-8a is highly selective (only 7 off-target kinases with >85% inhibition of binding at 1 µM by MIB/MS) [2], it lacks the degradation mechanism of JNJ-47117096. HTH-01-091 inhibits PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 in addition to MELK , introducing polypharmacology that can confound functional interpretation.

Kinome Selectivity Profile
Cross-study
6 of 235 kinases inhibited >50% at 1 µM; primary off-target FLT3
OTSSP167: poor selectivity; HTH-01-091: polypharmacology; MELK-8a: selective but no degradation
Supports cleaner MELK pathway interpretation with manageable off-targets
FLT3 co-inhibition requires counter-screens
kinase selectivity chemical probe off-target profiling

siRNA-Validated Replication Stress and DNA Damage

JNJ-47117096 treatment of MCF-7 cells produced quantitatively defined cellular phenotypes, validated by parallel siRNA-mediated MELK knockdown: (1) a significant reduction in the percentage of S-phase cells, with a corresponding increase in the G1 cell population by FACS [1]; (2) a 35% decrease in average replication fork progression speed measured by CldU-labelled DNA fibre length [1]; (3) an ~40% increase in the frequency of stalled replication forks, quantified using dual IdU/CldU labelling [1]; (4) accumulation of γH2A.X foci specifically in S-phase cells, confirming replication stress-induced DNA double-strand breaks [1]. Critically, neither general DNA-damaging activity nor DNA intercalation was observed at concentrations up to 50–100 µM in cell-free assays [1]. Prolonged treatment (48 h) with 10 µM JNJ-47117096 altered expression of 1,255 genes (≥1.5-fold change), with DDR, cell-cycle control of chromosomal replication, and ATM signalling among the most affected pathways [1], and induced a replicative senescence phenotype with stagnant growth at 30–40% confluency [1].

siRNA-Validated Replication Stress
Head-to-head
35% fork speed decrease; ~40% stalled fork increase; S-phase γH2A.X
siRNA MELK knockdown: qualitatively identical phenotypes; Cpd2: no effect
Strongest on-target cellular evidence for MELK-dependent mechanism
siRNA concordance distinguishes MELK-specific biology
replication stress DNA damage response cell cycle arrest

Structurally Matched Inactive Control (Cpd2)

A matched inactive analogue, Compound 2 (Cpd2), was synthesized as part of the JNJ-47117096 discovery program [1]. Cpd2 differs from JNJ-47117096 solely by methylation of the amide group, which disturbs the planarity of the N-phenyl benzamide core and abolishes hinge-region binding to MELK [2]. Cpd2 shows no detectable inhibition of MELK activity in vitro (IC50 > 10 µM against full-length MELK in both SAMS peptide substrate and autophosphorylation assays) [2]. When tested in parallel with 10 µM JNJ-47117096 in MCF-7 cells, Cpd2 produced none of the cellular effects observed for JNJ-47117096—no MELK degradation, no S-phase arrest, no replication fork stalling, and no senescence induction [2]. This matched pair is essential for distinguishing MELK-dependent pharmacology from compound-specific off-target effects and is not available for OTSSP167, MELK-8a, or HTH-01-091 [2][3].

Matched Inactive Control
Head-to-head
Cpd2 available; IC50 > 10 µM; no cellular MELK inhibition or degradation
OTSSP167, MELK-8a, HTH-01-091: no matched inactive control reported
Enables rigorous target deconvolution per Chemical Probes Portal guidelines
Only MELK inhibitor pair meeting this chemical probe criterion
negative control chemical probe criteria experimental design

FLT3 Co-Inhibition and Ba/F3 Cell Activity

JNJ-47117096 demonstrates biochemical FLT3 inhibition with an IC50 of 18 nM . In Flt3-driven Ba/F3 cells, JNJ-47117096 suppresses proliferation with an IC50 of 1.5 µM in the absence of IL-3, while showing no inhibitory activity when IL-3 is present [1], confirming FLT3-dependent selectivity. JNJ-47117096 does not inhibit the proliferation of Ba/F3 cell lines transfected with FGFR1, FGFR3, or KDR, either in the presence or absence of IL-3 [1], ruling out broad kinase-driven cytotoxicity. While MELK-8a also inhibits FLT3 (ITD) with an IC50 of 0.18 µM, it additionally inhibits Haspin (IC50 0.19 µM) and PDGFRα (IC50 0.42 µM) , introducing additional pharmacology. HTH-01-091 does not have documented FLT3 activity . OTSSP167's FLT3 activity is confounded by its overall poor selectivity profile [2]. JNJ-47117096's FLT3 co-inhibition is well-characterized and controllable via IL-3 rescue, making it useful for studies exploring MELK-FLT3 crosstalk.

FLT3 Co-Inhibition
Cross-study
FLT3 IC50 18 nM; Flt3-Ba/F3 IC50 1.5 µM; IL-3 rescue possible
MELK-8a: FLT3 IC50 0.18 µM with additional Haspin/PDGFRα activity
Supports controllable MELK-FLT3 crosstalk studies via IL-3 switch
Assay context-specific; no broad kinase-driven cytotoxicity
FLT3 inhibition Ba/F3 proliferation assay dual kinase targeting

Pan-Cancer Activity Across Solid Tumor Cell Lines

In a panel of 81 solid tumor cancer cell lines, JNJ-47117096 achieved a GI50 (concentration producing 50% of maximal inhibition of cell proliferation) below 20 µM in 46 of 81 cell lines (57%) after 96 hours of incubation [1]. Statistical analysis (Z-score representation) revealed that JNJ-47117096's growth inhibitory activity was not correlated with any particular genetic background, implying no specific molecular biomarker could be identified to predict sensitivity [1]. This pan-cancer activity profile suggests MELK's role in a general oncogenic pathway, making JNJ-47117096 suitable for broad cancer biology studies rather than indication-restricted investigation [1]. Comparative cell panel data at this scale are not publicly available for OTSSP167, MELK-8a, or HTH-01-091 in peer-reviewed literature [2].

Pan-Cancer Cell Panel
Class-level
46 of 81 lines (57%) with GI50
Comparator data unavailable for OTSSP167, MELK-8a, HTH-01-091
Reported pan-cancer response context; supports broad cell-line screening
Lack of predictive biomarker suggests general oncogenic pathway role
cancer cell line panel GI50 profiling biomarker-independent activity

JNJ-47117096 Application Scenarios


Chemical Probe Target Validation with siRNA Concordance

JNJ-47117096 is the only MELK inhibitor that has been validated against siRNA-mediated MELK knockdown across multiple cellular endpoints (S-phase arrest, replication fork stalling, DSB induction, senescence) in MCF-7 cells [1]. The availability of Cpd2 as a structurally matched inactive control (IC50 > 10 µM) enables rigorous target deconvolution that meets Chemical Probes Portal and journal guideline requirements [1][2]. This makes JNJ-47117096 uniquely suitable for investigators preparing manuscripts for journals that mandate chemical probe best practices or for grant applications requiring preliminary target validation data. The dual mechanism of kinase inhibition plus protein degradation also enables studies distinguishing MELK's catalytic versus scaffolding functions [1].

Replication Stress Studies in Breast and Lung Cancer Models

The detailed characterization of JNJ-47117096's effects on DNA replication dynamics in MCF-7 cells (35% reduction in fork speed, ~40% increase in stalled forks, S-phase-specific γH2A.X foci) and A549 lung adenocarcinoma cells (confirmed ATM-CHK2-p53-p21 pathway activation) provides a pre-validated experimental framework for replication stress and DDR studies [1]. Researchers can directly adopt the published conditions (10 µM, 2–48 h treatment, IdU/CldU labelling protocols) to interrogate MELK's role in replication fork stability, DNA damage tolerance thresholds, and ATM-mediated checkpoint activation without preliminary optimization [1].

Dual MELK-FLT3 Studies in Hematological Cancer Models

JNJ-47117096's well-characterized FLT3 co-inhibition (IC50 18 nM biochemical; 1.5 µM in Flt3-Ba/F3 cells without IL-3, rescued by IL-3) enables studies of MELK-FLT3 functional crosstalk in AML or ALL models [2]. The IL-3 rescue provides a controllable experimental switch to distinguish MELK-dependent from FLT3-dependent phenotypes, an experimental design feature not available with MELK-8a (which lacks IL-3 rescue data and adds Haspin/PDGFRα inhibition) or OTSSP167 (whose poorly defined off-target profile cannot be experimentally deconvolved) [2][3]. Demonstrated inactivity against FGFR1-, FGFR3-, and KDR-driven Ba/F3 cells further supports target specificity [2].

Pan-Cancer MELK Dependency Screening

The published GI50 data for JNJ-47117096 across 81 solid tumor cell lines (57% with GI50 < 20 µM at 96 h, no genetic background dependency) [1] enable researchers to select responsive and non-responsive cell lines for comparative mechanistic studies without conducting de novo compound sensitivity profiling. This pre-existing dataset supports investigations into why certain cancer cell lines are MELK-dependent while others are not, and whether MELK dependency correlates with basal replication stress levels, DDR pathway status, or other molecular features [1]. The lack of a predictive biomarker suggests MELK functions in a fundamental oncogenic pathway, making JNJ-47117096 relevant across multiple cancer indications [1].

Application
Selection Property
Validation Focus
Chemical Probe Target Validation
siRNA concordance and matched inactive control
Catalytic vs. scaffolding function deconvolution
Replication Stress Studies
Pre-validated DDR and fork dynamics framework
ATM-CHK2-p53-p21 pathway activation review
Dual MELK-FLT3 Hematological Models
Characterized FLT3 co-inhibition with IL-3 rescue
MELK-FLT3 crosstalk endpoint interpretation
Pan-Cancer MELK Dependency Screening
Published GI50 dataset across 81 cell lines
Basal replication stress and DDR status correlation

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